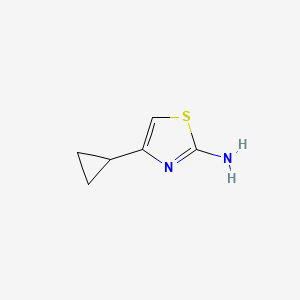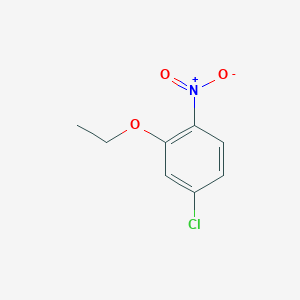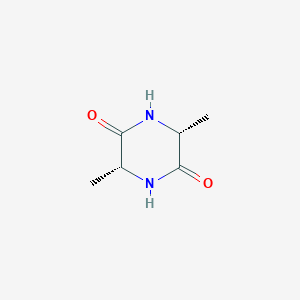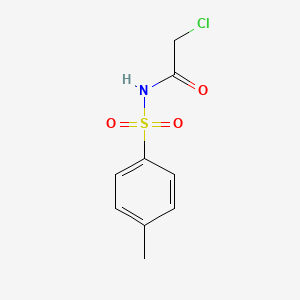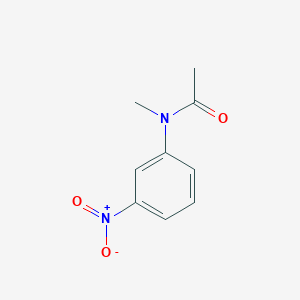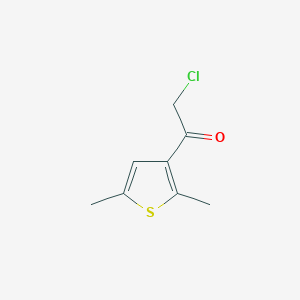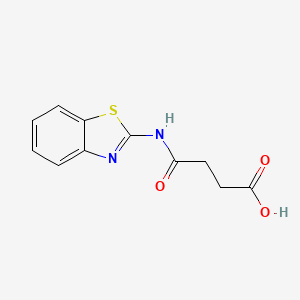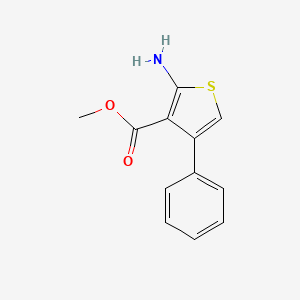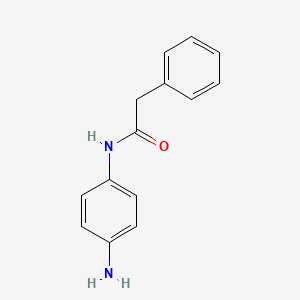
N-(4-aminophenyl)-2-phenylacetamide
描述
N-(4-aminophenyl)-2-phenylacetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic compound. It is commonly used to relieve mild to moderate pain and reduce fever. The compound is known for its safety profile when used at recommended doses, making it a popular choice for over-the-counter pain relief.
准备方法
Synthetic Routes and Reaction Conditions
N-(4-aminophenyl)-2-phenylacetamide can be synthesized through several methods. One common method involves the acetylation of 4-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions and involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic processes to increase yield and efficiency. The process may include steps such as purification through recrystallization to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
N-(4-aminophenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound back to its precursor, 4-aminophenol.
Substitution: The amide group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted amides depending on the reactants used.
科学研究应用
N-(4-aminophenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of amide bond formation and hydrolysis.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Extensively studied for its analgesic and antipyretic properties, as well as its safety profile.
Industry: Used in the formulation of various pharmaceutical products and as an intermediate in chemical synthesis.
作用机制
The primary mechanism of action of N-(4-aminophenyl)-2-phenylacetamide involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. The compound’s effects on the central nervous system also contribute to its analgesic properties.
相似化合物的比较
Similar Compounds
Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and anti-inflammatory effects.
Naproxen: Another NSAID with similar properties to ibuprofen.
Uniqueness
N-(4-aminophenyl)-2-phenylacetamide is unique in its safety profile and lack of significant anti-inflammatory effects, making it suitable for patients who cannot tolerate NSAIDs. Its minimal gastrointestinal side effects also contribute to its widespread use.
属性
IUPAC Name |
N-(4-aminophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIVNUAEZMDIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)
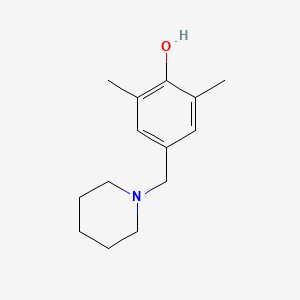

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
